Einecs 265-463-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, decyl ester, compd. with 2,2’-iminobis(ethanol) is a chemical compound with the molecular formula C14H36NO7P. It is a phosphoric acid ester combined with 2,2’-iminobis(ethanol), which is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of phosphoric acid, decyl ester, compd. with 2,2’-iminobis(ethanol) typically involves the esterification of phosphoric acid with decanol, followed by the reaction with 2,2’-iminobis(ethanol). The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like distillation or crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, decyl ester, compd. with 2,2’-iminobis(ethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Substitution: It can participate in substitution reactions where the decyl group or the 2,2’-iminobis(ethanol) moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus trichloride are used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphoric acid esters and substituted ethanolamines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, decyl ester, compd. with 2,2’-iminobis(ethanol) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for enzymes and proteins.
Industry: The compound is used in the production of surfactants, lubricants, and anti-corrosion agents.
Wirkmechanismus
The mechanism by which phosphoric acid, decyl ester, compd. with 2,2’-iminobis(ethanol) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these biomolecules, altering their activity and stability. The pathways involved include the modulation of enzyme kinetics and the stabilization of protein structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid, butyl ester, compd. with 2,2’-iminobis(ethanol)
- Phosphoric acid, hexyl ester, compd. with 2,2’-iminobis(ethanol)
Uniqueness
Phosphoric acid, decyl ester, compd. with 2,2’-iminobis(ethanol) is unique due to its longer decyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This results in variations in solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
93776-62-6 |
---|---|
Molekularformel |
C14H34NO6P |
Molekulargewicht |
343.40 g/mol |
IUPAC-Name |
decyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H23O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;6-3-1-5-2-4-7/h2-10H2,1H3,(H2,11,12,13);5-7H,1-4H2 |
InChI-Schlüssel |
DTKWHADVSLSNQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Verwandte CAS-Nummern |
64346-51-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.